![molecular formula C10H11N3S B12936118 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 88251-73-4](/img/structure/B12936118.png)
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is a compound that features an imidazole ring substituted with a methyl group at the 4-position and a thioaniline group at the 2-position. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the imidazole ring in this compound suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.
化学反应分析
Types of Reactions
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioaniline group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
科学研究应用
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-((4-Methyl-1H-imidazol-2-yl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. The thioaniline group can interact with biological membranes, potentially disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research .
相似化合物的比较
Similar Compounds
4-Methylimidazole: Lacks the thioaniline group, making it less versatile in certain reactions.
2-Mercaptoaniline: Lacks the imidazole ring, reducing its potential biological activity.
Benzimidazole: Contains a fused benzene ring, which alters its chemical properties and reactivity.
Uniqueness
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is unique due to the combination of the imidazole ring and the thioaniline group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to similar compounds .
属性
CAS 编号 |
88251-73-4 |
|---|---|
分子式 |
C10H11N3S |
分子量 |
205.28 g/mol |
IUPAC 名称 |
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H11N3S/c1-7-6-12-10(13-7)14-9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,13) |
InChI 键 |
FAJUVAGUBXQHRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)SC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


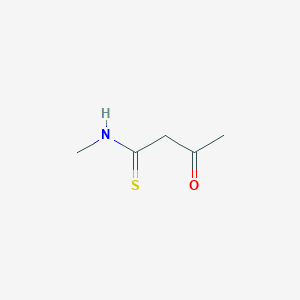

![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)


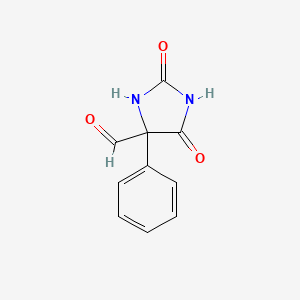
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)

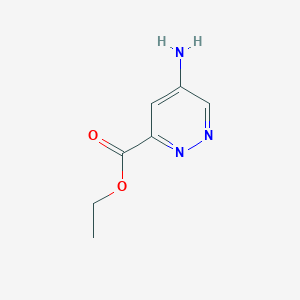
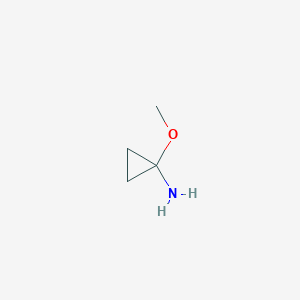
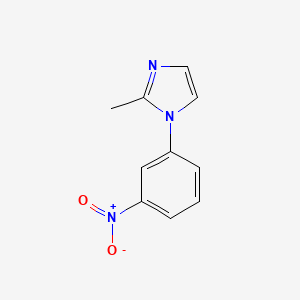
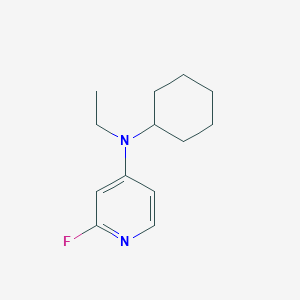

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
